6-Bromo-5-methoxypyridine-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMJPSFPSUUPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 5 Methoxypyridine 3 Carbaldehyde
Regioselective Bromination Approaches to Pyridine (B92270) Ring Systems
The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of 6-Bromo-5-methoxypyridine-3-carbaldehyde. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution compared to benzene, often requiring harsh conditions that can lead to a lack of regioselectivity.
Optimization of Bromination Conditions and Reagents
The selection of the brominating agent and reaction conditions is paramount to achieving high regioselectivity. While molecular bromine can be used, it often leads to a mixture of products. N-Bromosuccinimide (NBS) has emerged as a more selective and milder brominating agent for pyridine systems. mdpi.comresearchgate.net The reaction is typically carried out in a suitable solvent, and the temperature is carefully controlled to minimize side reactions.
For instance, the bromination of a pre-existing 5-methoxypyridine derivative would be directed by the activating methoxy (B1213986) group. However, direct bromination of 5-methoxypyridine-3-carbaldehyde would likely result in bromination at the position ortho to the activating methoxy group and meta to the deactivating aldehyde group, which is the desired 6-position. The optimization of this process involves a careful balance of stoichiometry, temperature, and reaction time to maximize the yield of the target isomer.
Mechanistic Insights into Direct and Indirect Bromination Pathways
The mechanism of electrophilic bromination of pyridine involves the attack of a bromine electrophile on the electron-rich positions of the ring. In the case of a substituted pyridine, the regiochemical outcome is governed by the electronic effects of the existing substituents. An activating group, such as a methoxy group, directs the incoming electrophile to the ortho and para positions. Conversely, a deactivating group, like a carbaldehyde, directs the incoming electrophile to the meta position.
In the context of synthesizing this compound, if starting from a 5-methoxypyridine derivative, the methoxy group at position 5 would direct bromination to the 2, 4, and 6 positions. The presence of another substituent at the 3-position (the aldehyde) would further influence this regioselectivity, favoring the 6-position due to a combination of electronic and steric factors.
Indirect bromination methods, such as those involving a lithium-halogen exchange, can also be employed for greater control. mdpi.com This involves the initial deprotonation of a specific carbon atom on the pyridine ring using a strong base, followed by quenching with a bromine source. This method offers high regioselectivity but often requires cryogenic temperatures and strictly anhydrous conditions.
Introduction of the Methoxy Group via Nucleophilic Aromatic Substitution Strategies
The introduction of the methoxy group is typically achieved through a nucleophilic aromatic substitution (SNA) reaction. This type of reaction is facilitated on electron-deficient aromatic rings, such as pyridine, especially when a good leaving group is present at the target position.
Influence of Reaction Conditions on Methoxylation Regioselectivity
The regioselectivity of methoxylation is highly dependent on the position of the leaving group on the pyridine ring. For the synthesis of this compound, a common strategy involves starting with a di-halogenated pyridine, such as 5,6-dibromopyridine-3-carbaldehyde. The bromine atom at the 5-position is generally more susceptible to nucleophilic attack by methoxide (B1231860) due to the electronic influence of the adjacent nitrogen atom and the aldehyde group.
The reaction is typically carried out using sodium methoxide in methanol. The temperature and reaction time are critical parameters that need to be optimized to ensure selective substitution at the 5-position while leaving the bromine at the 6-position intact.
Catalyst Systems for Enhanced Methoxy Group Incorporation
While many nucleophilic aromatic substitutions on pyridines proceed without a catalyst, certain systems can benefit from the use of a catalyst to enhance reaction rates and improve yields. Copper-based catalysts, for example, have been shown to facilitate the methoxylation of halo-pyridines. These catalysts can activate the carbon-halogen bond, making it more susceptible to nucleophilic attack. The choice of ligand for the copper catalyst can also play a significant role in the efficiency of the reaction.
Formation of the Aldehyde Moiety
The introduction of the carbaldehyde group at the 3-position of the pyridine ring can be accomplished through various synthetic methods. One common approach is the oxidation of a corresponding primary alcohol. If the synthesis starts from 6-bromo-5-methoxy-3-(hydroxymethyl)pyridine, a mild oxidizing agent such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) can be used to selectively oxidize the alcohol to the aldehyde without affecting the other functional groups.
Another strategy involves the formylation of a metallated pyridine derivative. For example, a 6-bromo-5-methoxypyridine can be lithiated at the 3-position using a strong base like n-butyllithium, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). arkat-usa.org This method provides a direct route to the aldehyde functionality.
Below is a table summarizing the synthetic strategies:
| Synthetic Step | Reagents and Conditions | Key Considerations |
| Regioselective Bromination | N-Bromosuccinimide (NBS) in a suitable solvent. | Optimization of temperature and stoichiometry to control regioselectivity. |
| Introduction of Methoxy Group | Sodium methoxide in methanol. | Selective substitution at the 5-position of a di-halo pyridine precursor. |
| Formation of Aldehyde Moiety | Oxidation of a primary alcohol with MnO2 or formylation of a lithiated pyridine with DMF. | Choice of method depends on the overall synthetic route and available starting materials. |
Oxidative Transformations from Precursor Methyl or Hydroxymethyl Pyridines
A common and reliable method for the synthesis of pyridine aldehydes is the oxidation of the corresponding methyl or hydroxymethyl derivatives. This strategy relies on the availability of the precursor alcohol, (6-Bromo-5-methoxypyridin-3-yl)methanol, or the methyl analog, 6-bromo-5-methoxy-3-methylpyridine.
The oxidation of hydroxymethylpyridines to their corresponding aldehydes requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Several reagents are suitable for this transformation.
Manganese Dioxide (MnO₂) : Activated manganese dioxide is a widely used reagent for the oxidation of allylic and benzylic-type alcohols, including hydroxymethylpyridines. The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature or with gentle heating. The heterogeneous nature of the reaction requires an excess of the reagent and efficient stirring, but purification is simplified by filtration of the manganese salts.
Dess-Martin Periodinane (DMP) : This hypervalent iodine reagent is known for its mild reaction conditions and high efficiency in oxidizing primary alcohols to aldehydes with minimal side products. The reaction is usually carried out in DCM at room temperature.
Swern Oxidation and its Variants : The Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and related methods like the Parikh-Doering oxidation (SO₃·pyridine complex), are effective for this transformation. These methods operate at low temperatures (e.g., -78 °C) and are known for their high yields.
Photocatalytic Oxidation : Modern approaches utilizing TiO₂ photocatalysis in aqueous solutions represent a greener alternative for converting pyridinemethanols to the corresponding aldehydes. researchgate.net These reactions can proceed under ambient temperature and pressure using artificial sunlight, though selectivity between the aldehyde and the over-oxidized carboxylic acid can be a challenge to control. researchgate.net
The precursor, (6-Bromo-5-methoxypyridin-3-yl)methanol, can be synthesized from the corresponding carboxylic acid, 6-bromo-5-methoxypyridine-3-carboxylic acid, via reduction with a suitable hydride reagent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
| Oxidation Method | Reagent(s) | Typical Conditions | Key Features |
| Manganese Dioxide Oxidation | MnO₂ | DCM or CHCl₃, room temp to reflux | Heterogeneous, simple workup, requires excess reagent. |
| Dess-Martin Oxidation | Dess-Martin Periodinane | DCM, room temperature | Mild, high yield, avoids toxic chromium reagents. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | DCM, -78 °C to room temp | High efficiency, low temperature required. |
| Parikh-Doering Oxidation | SO₃·pyridine, DMSO, Et₃N | DCM, 0 °C to room temp | Milder than Swern, avoids cryogenic temperatures. |
| Photocatalytic Oxidation | TiO₂, Cu(II) ions | Aqueous solution, ambient temp, light | Environmentally friendly, potential for selectivity issues. researchgate.net |
Formylation Reactions: Reagent Selection and Reaction Control
An alternative strategy involves the direct introduction of a formyl group (-CHO) onto a pre-existing 6-bromo-5-methoxypyridine ring system. This is typically achieved through electrophilic aromatic substitution or via an organometallic intermediate.
Vilsmeier-Haack Reaction : The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgyoutube.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.org The substrate for this reaction would be 5-bromo-3-methoxypyridine. The electron-donating methoxy group activates the pyridine ring towards electrophilic substitution. The regioselectivity is governed by the directing effects of the existing substituents, with formylation expected ortho and para to the activating methoxy group. In this case, formylation at the C3 position is electronically favored.
Ortho-lithiation (Directed Ortho-Metalation) : If the Vilsmeier-Haack reaction provides poor yield or regioselectivity, a directed ortho-metalation (DoM) strategy can be employed. This involves deprotonation of the pyridine ring at a specific position directed by a metal-coordinating group. For a substrate like 5-bromo-3-methoxypyridine, direct lithiation might be challenging. However, related pyridine systems can be selectively metalated and then quenched with an electrophilic formylating agent such as DMF.
Formylation via Grignard Reagents : Another approach involves the formation of a Grignard reagent from a dihalopyridine precursor, such as 5-bromo-2-iodo-3-methoxypyridine. sigmaaldrich.com The more reactive iodo-position can selectively form a Grignard reagent, which can then be reacted with a formylating agent to introduce the aldehyde group.
Control of the reaction conditions is critical in formylation reactions. In the Vilsmeier-Haack reaction, temperature control is essential to prevent the formation of side products. The stoichiometry of the Vilsmeier reagent can also influence the reaction outcome.
| Formylation Method | Precursor | Reagents | Key Features |
| Vilsmeier-Haack Reaction | 5-Bromo-3-methoxypyridine | POCl₃, DMF | Well-established for electron-rich heterocycles, regioselectivity is key. organic-chemistry.orgyoutube.com |
| Ortho-lithiation | Suitably substituted pyridine | n-BuLi or LDA, then DMF | High regioselectivity directed by functional groups, requires low temperatures. |
| Grignard Reaction | 5-Bromo-2-iodo-3-methoxypyridine | Mg, then DMF | Utilizes differential reactivity of halogens. sigmaaldrich.com |
Convergent and Linear Synthetic Pathways to the Target Compound
A linear synthesis would involve the sequential modification of a starting pyridine. For example:
Route A (Linear): 3,5-Dibromopyridine → 5-Bromo-3-methoxypyridine → this compound. This route introduces the methoxy group first, followed by formylation.
A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in a late-stage step. While less common for a small molecule like this, a convergent approach could theoretically involve coupling a pre-functionalized pyridine fragment with another piece, although this is generally less practical than linear strategies for this specific target.
The oxidation pathway can also be viewed within a linear sequence:
Route B (Linear): 6-Bromo-5-methoxypyridine-3-carboxylic acid → (6-Bromo-5-methoxypyridin-3-yl)methanol → this compound.
Step-Economy and Atom-Economy Considerations in Route Design
The principles of green chemistry, particularly step- and atom-economy, are crucial for evaluating the efficiency of a synthetic route. jocpr.comprimescholars.com
Atom-Economy : This concept measures how many atoms from the reactants are incorporated into the final product. jocpr.comrsc.org
Oxidation Reactions : Many common oxidation reactions have poor atom economy. For instance, using MnO₂ (FW 86.9) to remove two hydrogen atoms (FW 2.0) is inherently wasteful. The Dess-Martin oxidation also generates a significant amount of by-product from the periodinane reagent. nih.gov
Formylation Reactions : The Vilsmeier-Haack reaction, while effective, generates stoichiometric amounts of phosphorus-based waste. organic-chemistry.orgyoutube.com
Addition Reactions : Reactions that add functionality, such as the initial methoxylation of 3,5-dibromopyridine, tend to have better atom economy than substitution or elimination reactions. rsc.org
A synthesis that combines high step-economy with high atom-economy is considered ideal. For this compound, the direct formylation of 5-bromo-3-methoxypyridine likely represents the more step-economical approach. However, its atom economy is compromised by the nature of the Vilsmeier-Haack reagents.
Scale-Up Methodologies and Process Optimization for Academic Synthesis
Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, multi-gram scale for academic purposes requires careful optimization of the reaction conditions.
Reagent Selection and Stoichiometry : On a larger scale, the cost and handling of reagents become more significant. For oxidation, the use of less expensive reagents like MnO₂ might be preferred over costly ones like DMP, despite the potentially larger excess needed. The stoichiometry of all reagents should be carefully optimized to maximize yield and minimize waste.
Reaction Concentration and Solvent Choice : Increasing the concentration of the reaction can reduce solvent waste and may improve reaction rates. The choice of solvent is also critical; for example, replacing chlorinated solvents with more environmentally benign options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be considered where chemically appropriate.
Temperature Control and Reaction Time : Maintaining consistent temperature is crucial, especially for exothermic reactions or those requiring low temperatures like ortho-lithiation. On a larger scale, efficient heat transfer must be ensured. Reaction times should be monitored (e.g., by TLC or LC-MS) to determine the optimal endpoint, preventing the formation of degradation products from overly long reaction times.
Purification : Purification by column chromatography, common in small-scale synthesis, can become a bottleneck on a larger scale. Developing procedures for purification by crystallization or distillation is highly desirable for efficient scale-up. For instance, if the final product, this compound, is a solid, identifying a suitable solvent system for recrystallization would be a key optimization step.
Chemical Reactivity and Transformational Chemistry of 6 Bromo 5 Methoxypyridine 3 Carbaldehyde
Anticipated Reactivity of the Aldehyde Functionality
The carbaldehyde group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its role in forming new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Addition Reactions: Carbon-Carbon Bond Formation
It is highly probable that the aldehyde moiety of 6-Bromo-5-methoxypyridine-3-carbaldehyde would readily undergo nucleophilic addition with common carbon nucleophiles such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li). These reactions would be expected to produce the corresponding secondary alcohols. Similarly, reactions like the Wittig olefination, utilizing phosphorus ylides, would likely convert the aldehyde into various substituted alkenes. However, no specific examples or optimized conditions for these transformations on this particular substrate are available in the current literature.
Oxidative and Reductive Manipulations of the Carbaldehyde Group
Standard organic transformations would predict that the aldehyde can be easily oxidized or reduced. Oxidation, using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would be expected to yield 6-Bromo-5-methoxypyridine-3-carboxylic acid. Conversely, reduction of the aldehyde to a primary alcohol, (6-Bromo-5-methoxypyridin-3-yl)methanol, could be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While these reactions are fundamental, specific studies detailing yields and chemoselectivity for this compound have not been found.
Condensation and Imine Formation Reactions
The aldehyde functionality is a prime site for condensation reactions. It would be expected to react with primary amines to form imines (Schiff bases), which are valuable intermediates for synthesizing more complex amine-containing molecules through subsequent reduction (reductive amination). Condensation with active methylene (B1212753) compounds, such as malonates in the Knoevenagel condensation, is also a theoretically viable pathway. As with other potential reactions, documented experimental data for these processes is lacking.
Anticipated Reactivity of the Aryl Bromide Substituent
The carbon-bromine bond on the pyridine (B92270) ring is a key site for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling : This reaction would involve coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to arylated pyridine derivatives. researchgate.netnih.gov
Sonogashira Coupling : The formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne would be expected via Sonogashira coupling, which typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgsoton.ac.ukmdpi.com
Buchwald-Hartwig Amination : This reaction would facilitate the formation of a carbon-nitrogen bond, coupling the aryl bromide with a primary or secondary amine to produce substituted aminopyridines. wikipedia.orgorganic-chemistry.org
While these reactions are well-established for a vast array of aryl bromides, including various bromopyridines, specific protocols, yields, and substrate scopes involving this compound are not reported.
Catalyst Development for Bromine Functionalization
The bromine atom at the C-6 position of this compound is a versatile handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. The development of efficient catalysts for these transformations is crucial for the synthesis of novel pyridine derivatives. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prominent for forming new carbon-carbon bonds. researchgate.nettcichemicals.com
The efficacy of these coupling reactions is highly dependent on the choice of palladium precursor, the ligand, the base, and the solvent system. Research in this area focuses on developing catalyst systems that offer high yields, tolerate a wide range of functional groups, and operate under mild conditions. acs.org For a substrate like this compound, the catalyst must be compatible with the aldehyde and methoxy (B1213986) functionalities. Ligands play a critical role in stabilizing the palladium center and facilitating the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. Modern catalyst development has produced highly active and stable systems, sometimes allowing for very low catalyst loadings, described in parts per million (ppm). acs.org
Below is a table summarizing typical palladium catalyst systems developed for the functionalization of bromopyridines, which are applicable to the target molecule.
| Catalyst System | Reaction Type | Typical Conditions | Substrate Scope | Ref. |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Arylboronic acid, Na₂CO₃, Toluene/H₂O, 80-100 °C | Broad, tolerates many functional groups | acs.org |
| Pd(OAc)₂ / SPhos | Buchwald-Hartwig | Amine, NaOtBu, Toluene, 90-110 °C | Amination of electron-neutral/rich aryl bromides | acs.org |
| PdCl₂(dppf) | Suzuki-Miyaura | Arylboronic acid, K₂CO₃, Dioxane/H₂O, 85-95 °C | Effective for heteroaryl halides | researchgate.net |
| Pd₂(dba)₃ / XPhos | Sonogashira | Terminal alkyne, CuI, Et₃N, THF, rt-60 °C | Coupling with terminal alkynes | - |
This table is representative of catalyst systems used for similar bromopyridine substrates.
Nucleophilic Aromatic Substitution of Bromine
Nucleophilic aromatic substitution (SₙAr) presents another pathway for functionalizing the C-6 position. nih.gov In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The reaction's feasibility is largely dictated by the stability of this intermediate. The pyridine nitrogen atom inherently withdraws electron density from the ring, particularly from the ortho (C-2, C-6) and para (C-4) positions, making them susceptible to nucleophilic attack.
In this compound, the bromine is at an activated C-6 position. The reactivity is further influenced by the other substituents. The aldehyde group at C-3 is a strong electron-withdrawing group, which further enhances the electrophilicity of the ring and stabilizes the negative charge in the Meisenheimer intermediate. Conversely, the methoxy group at C-5 is an electron-donating group through resonance, which could slightly counteract this activation. However, the combined activating effect of the ring nitrogen and the C-3 aldehyde is expected to make the C-6 position amenable to displacement by strong nucleophiles such as amines, alkoxides, or thiolates. Some nucleophilic aromatic substitutions may proceed through a concerted mechanism (cSₙAr) without the formation of a stable intermediate. nih.govrsc.org
Lithiation and Grignard Reagent Formation for Further Functionalization
The bromine atom can be exchanged with a metal, such as lithium or magnesium, to create a potent nucleophilic organometallic species. This transformation opens up a different set of synthetic possibilities, allowing for the formation of new carbon-carbon bonds via reaction with various electrophiles.
Lithiation can be achieved through lithium-halogen exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C). arkat-usa.orgntnu.no The resulting pyridyllithium species is highly reactive and can be quenched with electrophiles such as aldehydes, ketones, esters, or carbon dioxide.
Grignard Reagent Formation involves the reaction of the bromo-pyridine with magnesium metal (metal-halogen exchange) or more commonly with a magnesium-halogen exchange reagent like isopropylmagnesium chloride (i-PrMgCl). arkat-usa.org The resulting Grignard reagent is a powerful nucleophile that is generally less reactive and more selective than its organolithium counterpart. It can be used in a wide array of subsequent reactions. Studies on closely related 6-bromo-4-methoxypyridines have demonstrated efficient magnesiation at the bromine-bearing carbon. arkat-usa.org
The table below outlines a representative transformation via a Grignard reagent, based on analogous systems. arkat-usa.org
| Step | Reagent & Conditions | Intermediate/Product | Notes |
| 1. Grignard Formation | i-PrMgCl, THF, rt | 5-Methoxy-3-formylpyridin-6-ylmagnesium bromide | Halogen-magnesium exchange creates the Grignard reagent. |
| 2. Electrophilic Quench | Benzaldehyde, THF, rt | (6-(hydroxy(phenyl)methyl)-5-methoxypyridin-3-yl)methanol | The Grignard reagent attacks the electrophilic aldehyde. Note: The product shown assumes subsequent reduction of the pyridine's own aldehyde group for illustrative purposes of C-C bond formation. |
Reactivity of the Methoxy Group
Stability and Potential for Demethylation or Rearrangement
The methoxy group on the pyridine ring is generally stable under many reaction conditions, but it can be cleaved (demethylated) to reveal a hydroxyl group (a pyridone tautomer). This O-demethylation is a common metabolic pathway for aryl methyl ethers and can also be achieved synthetically. nih.gov Specific reagents have been developed for the chemoselective demethylation of methoxypyridines. For example, treatment with L-selectride at elevated temperatures has been shown to effectively demethylate 4-methoxypyridine. acs.org Such a transformation on this compound would yield the corresponding 5-hydroxypyridine derivative, which likely exists in its pyridone form. Rearrangements of the methoxy group on the pyridine ring are not common under typical synthetic conditions.
Influence on Pyridine Ring Electron Density and Reactivity
The methoxy group exerts a dual electronic effect on the pyridine ring. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. Simultaneously, it has a strong electron-donating resonance effect (+R) where the oxygen's lone pairs are delocalized into the aromatic system.
Heterocyclic Ring Reactivity and Dearomatization Pathways
Dearomatization reactions convert flat, aromatic heterocycles into three-dimensional, saturated, or partially saturated rings, which are valuable structures in medicinal chemistry. nih.govchemistryviews.org Pyridines can undergo dearomatization through various pathways, including reduction, oxidation, and cycloaddition. mdpi.comacs.org
The reactivity of this compound towards dearomatization would be complex.
Reductive Dearomatization : The pyridine ring can be reduced to a dihydropyridine (B1217469) or piperidine. This often requires activation of the ring, for instance, by N-acylation to form a pyridinium (B92312) salt, followed by reduction with a hydride source like sodium borohydride. nih.gov The presence of the electron-withdrawing aldehyde group would facilitate this activation.
Oxidative Dearomatization : Novel methods allow for the oxidative dearomatization of pyridines to introduce heteroatom functionalities, such as diols and epoxides, using arenophiles and subsequent oxidation steps. mdpi.com
Catalytic Asymmetric Dearomatization : Recent advances have enabled the catalytic and stereoselective dearomatization of pyridines. acs.org For example, a tandem process involving iridium-catalyzed dearomative hydrosilylation can form an N-silyl enamine intermediate, which then participates in a palladium-catalyzed asymmetric allylic alkylation. The substitution pattern on the pyridine ring plays a critical role in directing the regioselectivity of these transformations.
For this compound, the aldehyde group could be selectively reduced prior to dearomatization to prevent side reactions, or it could be used to direct certain dearomatization pathways. The electronic effects of the bromo and methoxy substituents would also influence the feasibility and outcome of these reactions.
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging. The nitrogen atom's high electronegativity reduces the electron density of the ring, making it significantly less nucleophilic than benzene. wikipedia.org This deactivation is further intensified by the protonation of the nitrogen atom or its coordination with a Lewis acid catalyst, which are often required for SEAr reactions. wikipedia.orgyoutube.com Such conditions generate a pyridinium ion, which is even more electron-deficient. Consequently, electrophilic substitution on pyridine, when it occurs, requires harsh reaction conditions and typically yields the meta-substituted product. youtube.com
In the case of this compound, the potential for electrophilic attack is modulated by three substituents with competing effects. The available positions for substitution are C2 and C4.
Methoxy Group (-OCH₃) at C5: This is a powerful activating group due to its +M (mesomeric) effect, donating electron density to the ring through resonance. It is an ortho, para-director.
Bromo Group (-Br) at C6: Halogens are deactivating due to their -I (inductive) effect but are ortho, para-directors because of their +M effect.
Carbaldehyde Group (-CHO) at C3: This is a strong deactivating group due to its -I and -M effects, withdrawing electron density from the ring. It acts as a meta-director.
The directing effects of these substituents on the remaining C2 and C4 positions are summarized below.
| Substituent | Position | Electronic Effect | Directing Influence | Preferred Position(s) |
| -CHO | C3 | -I, -M (Deactivating) | meta | C5 (occupied) |
| -OCH₃ | C5 | -I, +M (Activating) | ortho, para | C4, C6 (occupied) |
| -Br | C6 | -I, +M (Deactivating) | ortho, para | C5 (occupied), C2 |
Nucleophilic Attack on the Pyridine Nucleus
In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C2 (α), C4 (γ), or C6 (α') position. youtube.com This is because the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom, thereby stabilizing it. libretexts.org
For this compound, the bromine atom at the C6 position is an excellent leaving group situated at an activated α-position. The reactivity towards SNAr is further enhanced by the presence of the electron-withdrawing carbaldehyde group, which helps to stabilize the anionic intermediate. While the electron-donating methoxy group at C5 has a slight deactivating effect for this reaction, its influence is generally outweighed by the activation provided by the ring nitrogen and the aldehyde.
Therefore, the most significant and synthetically useful reaction for this compound is the displacement of the 6-bromo substituent by a variety of nucleophiles.
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 5,6-Dimethoxypyridine-3-carbaldehyde |
| Amine | Piperidine | 6-(Piperidin-1-yl)-5-methoxypyridine-3-carbaldehyde |
| Thiolate | Sodium thiophenoxide (NaSPh) | 5-Methoxy-6-(phenylthio)pyridine-3-carbaldehyde |
| Cyanide | Sodium cyanide (NaCN) | 5-Methoxy-3-formylpyridine-6-carbonitrile |
This reactivity makes this compound a valuable intermediate for synthesizing a wide range of substituted pyridine derivatives.
Photochemical and Electrochemical Transformations
Specific experimental data on the photochemical and electrochemical behavior of this compound is not extensively documented. However, predictions can be made based on the known reactivity of its functional groups.
Photochemical Transformations: The photochemistry of this molecule could involve several pathways:
Reactions of the Aldehyde: Aromatic aldehydes can undergo photochemical reactions such as reduction to an alcohol (in the presence of a hydrogen donor) or oxidation to a carboxylic acid. rsc.org
Reactions involving the Pyridine Ring: Irradiation of pyridine derivatives, especially in alcoholic solvents, can lead to the addition of the alcohol across the ring. clockss.org Furthermore, photochemical methods can generate pyridinyl radicals from pyridinium ions, enabling C-H functionalization. nih.govresearchgate.net
Carbon-Bromine Bond Cleavage: The C-Br bond can undergo homolytic cleavage upon UV irradiation to generate a pyridinyl radical. This radical could then participate in various subsequent reactions, such as hydrogen abstraction or coupling.
Electrochemical Transformations: The electrochemical behavior would likely be characterized by the reduction of the most easily reducible groups.
Reduction of the Aldehyde: The carbaldehyde group can be electrochemically reduced to a primary alcohol (5-methoxy-6-bromopyridin-3-yl)methanol) or undergo bimolecular reduction to form a pinacol (B44631) dimer.
Reductive Cleavage of the C-Br Bond: The carbon-bromine bond is susceptible to electrochemical reduction, leading to its cleavage and the formation of 5-methoxypyridine-3-carbaldehyde. This process is common for aryl halides.
Reduction of the Pyridine Ring: Under strongly reducing conditions, the pyridine ring itself can be hydrogenated, although this typically requires more negative potentials than the reduction of the aldehyde or C-Br bond.
A summary of potential products from these transformations is presented below.
| Transformation Type | Potential Reaction | Potential Product(s) |
| Photochemical | Aldehyde Reduction | (6-Bromo-5-methoxypyridin-3-yl)methanol |
| Photochemical | Aldehyde Oxidation | 6-Bromo-5-methoxypyridine-3-carboxylic acid |
| Electrochemical | Aldehyde Reduction | (6-Bromo-5-methoxypyridin-3-yl)methanol, Pinacol dimer |
| Electrochemical | C-Br Bond Cleavage | 5-Methoxypyridine-3-carbaldehyde |
Derivatization Strategies and Synthetic Applications of 6 Bromo 5 Methoxypyridine 3 Carbaldehyde
Preparation of Functionalized Pyridine (B92270) Derivatives
The aldehyde group and the bromine atom on the pyridine ring are key sites for derivatization, allowing for the introduction of various functional groups and the extension of the molecular framework.
Synthesis of Pyridine Carboxylic Acids and Esters
The aldehyde functionality of 6-bromo-5-methoxypyridine-3-carbaldehyde can be readily oxidized to a carboxylic acid. This transformation is a fundamental step in the synthesis of many pharmaceutical intermediates. While direct oxidation of this compound is a plausible and expected reaction, specific examples in the literature are for related pyridine aldehydes. For instance, the oxidation of methyl-substituted pyridines to their corresponding carboxylic acids is a well-established method. osti.gov This suggests that standard oxidizing agents can be employed for this conversion.
The resulting 6-bromo-5-methoxypyridine-3-carboxylic acid is a valuable intermediate in its own right. uni.lu For example, similar bromo-methoxy-pyridine carboxylic acids have been utilized in the synthesis of potent antagonists for dopamine (B1211576) and serotonin (B10506) receptors. nih.govpharm.or.jp The carboxylic acid can be further converted to its corresponding esters through Fischer esterification or by reaction with alkyl halides after conversion to the carboxylate salt. These esters are often used as protecting groups or to enhance the solubility and reactivity of the molecule in subsequent synthetic steps.
Table 1: Representative Reagents for Oxidation and Esterification
| Transformation | Reagent Examples | Product Functional Group |
|---|---|---|
| Aldehyde to Carboxylic Acid | Potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), Pinnick oxidation (NaClO2/2-methyl-2-butene) | Carboxylic Acid |
| Carboxylic Acid to Ester | Methanol/H2SO4, Ethanol/HCl, Alkyl halide/base | Ester |
Introduction of Amine and Amide Moieties
The aldehyde group provides a convenient handle for the introduction of amine and amide functionalities. Reductive amination, a reaction between the aldehyde and an amine in the presence of a reducing agent, can be used to synthesize a variety of secondary and tertiary amines. This method is widely used in the construction of complex molecules due to its high efficiency and functional group tolerance.
Furthermore, the aldehyde can be converted to an amide through various multi-step sequences. One common approach involves the initial oxidation of the aldehyde to the carboxylic acid, as described previously, followed by amide bond formation using standard coupling reagents. An alternative, more direct approach could involve the formation of an oxime from the aldehyde, followed by a Beckmann rearrangement to yield an amide. Organophosphorus-catalyzed methods have also been reported for the three-component condensation of amines, carboxylic acids (which can be generated in situ from aldehydes), and pyridine N-oxides to form 2-amidopyridines, showcasing the versatility of modern synthetic methods in accessing amide derivatives. nih.gov
The bromine atom on the pyridine ring can also be displaced by amines under certain conditions, such as Buchwald-Hartwig amination, to introduce an additional amine or amide group at the 6-position. This allows for the synthesis of highly substituted pyridine derivatives.
Formation of Nitriles and Other Nitrogen-Containing Derivatives
The conversion of the aldehyde group to a nitrile is another important transformation that opens up further synthetic possibilities. A common method to achieve this is through the dehydration of an intermediate aldoxime. The aldehyde is first reacted with hydroxylamine (B1172632) to form the oxime, which is then treated with a dehydrating agent, such as acetic anhydride, to yield the nitrile. This strategy has been successfully employed in the synthesis of related heterocyclic nitriles, such as 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (B3000796) from its corresponding carbaldehyde oxime.
Other nitrogen-containing derivatives can also be synthesized from the aldehyde. For instance, reaction with hydrazines can yield hydrazones, which are valuable intermediates for the synthesis of pyrazoles and other nitrogen-rich heterocycles.
Construction of Fused Heterocyclic Ring Systems
The combination of the pyridine ring and the aldehyde functionality in this compound provides a powerful platform for the construction of fused heterocyclic ring systems. These annulation reactions often lead to the formation of complex polycyclic structures with interesting biological and photophysical properties.
Annulation Reactions Utilizing the Pyridine and Aldehyde Features
The aldehyde group can participate in a variety of cyclization reactions with suitably functionalized reaction partners. For example, condensation of the aldehyde with active methylene (B1212753) compounds, followed by intramolecular cyclization, can lead to the formation of fused ring systems. The specific outcome of these reactions is highly dependent on the nature of the reaction partner and the reaction conditions employed.
While specific examples starting from this compound are not extensively documented, the reactivity of pyridine aldehydes in such transformations is well-established. For instance, tandem reactions involving heterocyclic ketene (B1206846) aminals and 1,2-diaza-1,3-dienes have been developed for the synthesis of fused pyrimidine (B1678525) derivatives. researchgate.net Similarly, the reaction of aldehydes with aminopyrazoles can lead to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.net These examples highlight the potential of this compound to serve as a key precursor in the synthesis of a wide range of fused heterocycles.
Development of Pyrido-Fused Polycycles
The strategic placement of the bromo and methoxy (B1213986) substituents on the pyridine ring, in conjunction with the aldehyde group, offers multiple avenues for the development of pyrido-fused polycycles. The bromine atom can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon bonds. These reactions can be used to append additional rings or functional groups that can subsequently participate in cyclization reactions.
For example, a Sonogashira coupling of the bromo-pyridine with a terminal alkyne could be followed by an intramolecular cyclization to construct a fused ring system. The aldehyde group can be used to direct or participate in these cyclization events. The synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives through the cyclization of 1-amino-3-bromopyridine sulfonate with ethyl propiolate demonstrates the utility of bromo-pyridines in constructing fused systems. google.com The development of novel aza-fused polysubstituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives from readily available aromatic aldehydes further underscores the potential of aldehyde-functionalized pyridines in the construction of complex heterocyclic architectures. researchgate.net
Role as a Precursor in Complex Molecular Architectures
This compound is a bespoke chemical intermediate, valued for its trifunctional nature which allows for sequential and site-selective reactions. The aldehyde group (-CHO) is a prime site for nucleophilic additions, condensations, and reductive aminations. The bromo substituent (-Br) is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The methoxy group (-OCH3) influences the electronic properties of the pyridine ring, activating it towards certain reactions and providing a potential site for ether cleavage to unmask a phenol (B47542) functionality if required. This combination of reactive sites makes the compound a powerful precursor for constructing elaborate molecular designs.
The construction of oligopyridines and other poly-heterocyclic systems is a significant area of research, driven by the unique photophysical, electrochemical, and biological properties of these larger structures. The bifunctional nature of this compound, possessing both an aldehyde and a halogen, makes it an ideal monomer unit for the step-wise or convergent synthesis of such scaffolds.
While specific, documented examples of its direct use in synthesizing named oligopyridine scaffolds are not prevalent in broadly accessible literature, its potential is clear from established synthetic methodologies. For instance, the aldehyde functionality can be transformed into another heterocyclic ring, such as a pyrimidine or an imidazole, through condensation reactions with appropriate dinucleophiles. Following this transformation, the bromo group on the original pyridine ring can be utilized in a metal-catalyzed cross-coupling reaction to link to another heterocyclic unit, thereby extending the structure. This iterative approach can, in principle, lead to the formation of well-defined oligomers with alternating heterocyclic systems.
Potential Synthetic Transformations for Scaffold Construction:
| Functional Group | Reaction Type | Potential Outcome |
| Aldehyde (-CHO) | Knoevenagel Condensation | Formation of a new C=C bond, leading to extended conjugated systems or precursors for cyclization. |
| Aldehyde (-CHO) | Hantzsch Dihydropyridine (B1217469) Synthesis | Formation of a dihydropyridine ring fused or linked to the primary scaffold. |
| Aldehyde (-CHO) | Pictet-Spengler Reaction | Construction of a tetrahydroisoquinoline-like fused system. |
| Bromo (-Br) | Suzuki Coupling | Formation of a C-C bond with a boronic acid/ester-substituted heterocycle. |
| Bromo (-Br) | Stille Coupling | Formation of a C-C bond with an organostannane-substituted heterocycle. |
| Bromo (-Br) | Sonogashira Coupling | Formation of a C-C triple bond, introducing a rigid linker. |
In the field of drug discovery, the generation of compound libraries with high structural diversity is paramount for identifying new therapeutic leads. Diversity-oriented synthesis (DOS) aims to create collections of complex and varied small molecules from a common starting material. This compound is an excellent starting point for such endeavors due to its multiple, orthogonally reactive functional groups.
A synthetic chemist can leverage the distinct reactivity of the aldehyde and the bromo group to introduce diversity in a controlled manner. For example, a library can be generated by first reacting the aldehyde with a diverse set of primary or secondary amines via reductive amination to create a collection of amino-derivatives. In a subsequent step, this collection of compounds can be subjected to a Suzuki coupling reaction using a variety of boronic acids. This two-step sequence allows for the rapid generation of a large library of compounds where two points of diversity have been introduced.
Illustrative Library Generation Scheme:
Step 1 (Aldehyde Derivatization): React this compound with a set of 50 different amines (R¹-NH₂) to produce 50 unique amino-bromo-pyridine intermediates.
Step 2 (Bromo Derivatization): React each of the 50 intermediates with a set of 50 different boronic acids (R²-B(OH)₂) to generate a final library of 2,500 (50 x 50) distinct, complex molecules.
This strategy showcases how the compound serves as a versatile hub for building chemical diversity, making it a valuable tool for explorations in medicinal chemistry and chemical biology.
Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment
A full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is achievable through a combination of one-dimensional and two-dimensional NMR experiments.
¹H NMR: The ¹H NMR spectrum is expected to show three distinct aromatic proton signals and one signal for the methoxy (B1213986) group protons. The aldehyde proton will appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The two pyridine (B92270) ring protons will appear as doublets or singlets depending on their coupling, and the methoxy protons will be a singlet around 3.8-4.2 ppm.
¹³C NMR: The ¹³C NMR spectrum will display seven unique carbon signals corresponding to the aldehyde carbonyl, the five carbons of the pyridine ring, and the methoxy carbon. The carbonyl carbon is the most deshielded, appearing significantly downfield.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons on the pyridine ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would definitively link the proton signals of the pyridine ring and the methoxy group to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to confirm assignments and provide insights into the molecule's preferred conformation. For example, a NOE between the methoxy protons and the proton at C4 of the pyridine ring would be expected.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Bromo-5-methoxypyridine-3-carbaldehyde (Note: These are predicted values based on analogous structures and may vary from experimental results.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.5 - 8.8 | - |
| H4 | 8.0 - 8.3 | - |
| CHO | 9.8 - 10.2 | 188 - 192 |
| OCH₃ | 3.9 - 4.1 | 55 - 58 |
| C2 | - | 150 - 155 |
| C3 | - | 130 - 135 |
| C4 | - | 115 - 120 |
| C5 | - | 155 - 160 |
| C6 | - | 120 - 125 |
Conformational Analysis via NMR Spectroscopic Data
The conformation of the aldehyde and methoxy groups relative to the pyridine ring can be investigated using NOESY data. The presence or absence of specific NOE cross-peaks can indicate the preferred rotational orientation of these substituents. For instance, the relative intensities of NOEs between the aldehyde proton and the H4 proton, versus the methoxy protons and the H4 proton, could provide clues about the rotational barrier and the most stable conformer in solution.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₆BrNO₂), the expected exact mass would be calculated. The presence of a bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a fragmentation spectrum. While specific experimental MS/MS data for this compound is not widely published, common fragmentation pathways for related aromatic aldehydes and brominated compounds can be predicted.
Table 2: Predicted Major Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragmentation | Neutral Loss | Product Ion (m/z) |
| [M]+• | Loss of a hydrogen radical | H• | [M-H]+ |
| [M]+• | Loss of carbon monoxide | CO | [M-CO]+• |
| [M]+• | Loss of a bromine radical | Br• | [M-Br]+ |
| [M]+• | Loss of a methoxy radical | •OCH₃ | [M-OCH₃]+ |
The initial loss of a hydrogen radical from the aldehyde group is a common fragmentation pathway for aromatic aldehydes. The subsequent loss of carbon monoxide is also characteristic. Cleavage of the carbon-bromine bond would result in a significant fragment ion corresponding to the loss of a bromine radical.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.
The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic bands for the aldehyde, methoxy, and substituted pyridine functionalities.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretching | 1690 - 1715 |
| Aldehyde (C-H) | Stretching | 2720 - 2820 |
| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |
| Methoxy (C-O) | Stretching | 1000 - 1300 |
| C-Br | Stretching | 500 - 650 |
The strong carbonyl (C=O) stretching vibration of the aldehyde group would be a prominent feature in the FT-IR spectrum. The C-H stretching of the aldehyde group typically appears as a weaker band. The pyridine ring vibrations will give rise to a series of bands in the fingerprint region. The C-Br stretching vibration is expected at lower wavenumbers.
FT-Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. By comparing the FT-IR and FT-Raman spectra, a more complete vibrational assignment can be made. Conformational isomers may exhibit subtle differences in their vibrational spectra, particularly in the fingerprint region, which could potentially be used for conformational studies.
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Insights
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) provide critical information about the molecule's electronic structure and the extent of conjugation.
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, substituted with an electron-withdrawing bromine atom and an electron-donating methoxy group, along with the aldehyde function, creates a conjugated system. The π → π* transitions, typically of high intensity, arise from the excitation of electrons within this conjugated π-system. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. The solvent environment can influence the positions of these bands, with polar solvents often causing a shift in the λmax values due to differential stabilization of the ground and excited states.
A hypothetical UV-Vis analysis of this compound in a common solvent like ethanol might reveal the following transitions:
| Transition Type | Typical λmax Range (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Description |
| π → π | 250-300 | 5,000-15,000 | High-intensity absorption arising from the conjugated π-system of the substituted pyridine ring and aldehyde. |
| n → π | 300-350 | 50-500 | Low-intensity absorption involving non-bonding electrons on the nitrogen and oxygen atoms. |
Note: This table represents expected values based on the structure and is for illustrative purposes pending specific experimental data.
X-Ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.
A single-crystal X-ray diffraction study of this compound would reveal its solid-state molecular structure. The analysis would begin with the determination of the unit cell parameters and the crystal system.
Precise measurements of the geometric parameters within the this compound molecule are obtained from the crystallographic data. These parameters provide insight into the hybridization of atoms and the distribution of electron density within the molecule. For instance, the C-C and C-N bond lengths within the pyridine ring would be intermediate between single and double bonds, characteristic of an aromatic system. The C-Br bond length would be consistent with that of a bromine atom attached to an sp²-hybridized carbon. The bond angles around the sp²-hybridized carbons of the ring would be close to 120°.
The torsional angles, which describe the rotation around single bonds, are particularly informative about the molecule's conformation. A key torsional angle would be that defining the orientation of the aldehyde group relative to the pyridine ring. This angle would reveal whether the aldehyde group is coplanar with the ring, which would maximize π-conjugation, or if it is twisted due to steric hindrance or crystal packing forces.
Below are tables of expected bond lengths and angles for key structural features, which would be precisely determined by X-ray crystallography.
Table of Expected Bond Lengths
| Bond | Expected Length (Å) | Comments |
| C-Br | ~1.85-1.90 | Typical for a bromine atom bonded to an aromatic carbon. |
| C-O (methoxy) | ~1.35-1.40 | Shorter than a typical C-O single bond due to resonance with the ring. |
| C=O (aldehyde) | ~1.20-1.25 | Characteristic of a carbon-oxygen double bond in an aldehyde. |
| C-N (ring) | ~1.32-1.38 | Reflects the aromatic nature of the pyridine ring. |
| C-C (ring) | ~1.37-1.40 | Reflects the aromatic nature of the pyridine ring. |
Table of Expected Bond Angles
| Angle | **Expected Angle (°) ** | Comments |
| C-C-Br | ~118-122 | Consistent with sp² hybridization of the ring carbon. |
| C-C-O (methoxy) | ~115-125 | Can be influenced by steric interactions with adjacent substituents. |
| C-C=O (aldehyde) | ~122-126 | The angle within the aldehyde group attached to the aromatic ring. |
| C-N-C (ring) | ~117-120 | The internal angle of the pyridine ring at the nitrogen atom. |
Theoretical and Computational Investigations of 6 Bromo 5 Methoxypyridine 3 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic and geometric properties of molecules. However, specific published data for 6-Bromo-5-methoxypyridine-3-carbaldehyde is not available. The following sections outline the types of analyses that would typically be performed.
Density Functional Theory (DFT) Studies on Molecular Geometry Optimization
A crucial first step in computational analysis is the optimization of the molecule's geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the most stable three-dimensional arrangement of the atoms. This process minimizes the energy of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, studies on similar heterocyclic compounds have shown good agreement between DFT-optimized structures and those determined experimentally. nih.gov
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. Analysis of the spatial distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. In related pyridine (B92270) derivatives, the HOMO and LUMO are often distributed across the aromatic ring system. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface is color-coded to represent different electrostatic potential values. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, one would expect negative potential around the oxygen atoms of the methoxy (B1213986) and carbonyl groups and the nitrogen atom of the pyridine ring, indicating likely sites for interaction with electrophiles.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule. It examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying the extent of intramolecular charge transfer and electron delocalization. These interactions, also known as hyperconjugative interactions, contribute to the stability of the molecule. The analysis can reveal the stabilization energies associated with these charge transfers, offering a deeper understanding of the electronic communication between different parts of the molecule, such as the pyridine ring and its substituents. This type of analysis has been effectively used to study charge delocalization in various organic molecules. nih.gov
Spectroscopic Property Predictions and Correlations
Computational methods can also predict various spectroscopic properties, which can then be correlated with experimental spectra to confirm the molecular structure.
Computational Prediction of Vibrational Frequencies and Intensities
Theoretical calculations of vibrational spectra (infrared and Raman) are commonly performed using DFT. By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands in the IR and Raman spectra. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method, leading to better agreement with experimental data. nih.gov The analysis of the potential energy distribution (PED) for each vibrational mode allows for the precise assignment of each calculated frequency to specific atomic motions, such as stretching, bending, or torsional vibrations within the molecule. For this compound, this would involve identifying the characteristic vibrational modes of the pyridine ring, the C=O stretch of the aldehyde, the C-Br stretch, and the vibrations of the methoxy group.
Theoretical NMR Chemical Shift and Coupling Constant Calculations
The determination of the molecular structure of novel compounds heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy. Computational chemistry provides powerful tools to predict NMR parameters, such as chemical shifts and coupling constants, which serve as a valuable adjunct to experimental data for unambiguous structure verification. For a molecule like this compound, theoretical calculations, primarily based on Density Functional Theory (DFT), are instrumental. nih.govnih.gov
The standard approach involves geometry optimization of the molecule's three-dimensional structure, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*). nih.gov Following optimization, NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This method is widely employed for its accuracy in predicting chemical shifts. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For this compound, one would expect distinct signals for the aromatic protons and carbons, the methoxy group, and the aldehyde group. The bromine atom and the electron-withdrawing aldehyde group would significantly influence the chemical shifts of the pyridine ring protons and carbons. Calculations would need to account for solvent effects, often by using implicit solvation models like the Polarizable Continuum Model (PCM), as chemical shifts can be sensitive to the solvent environment. nih.gov
Table 1: Illustrative Theoretical NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~150 |
| H2 | ~8.5 | - |
| C3 | - | ~135 |
| C4 | - | ~115 |
| H4 | ~8.0 | - |
| C5 | - | ~160 |
| C6 | - | ~120 |
| Aldehyde H | ~10.0 | - |
| Aldehyde C | - | ~190 |
| Methoxy H | ~4.0 | - |
Note: These are hypothetical values for illustrative purposes.
Prediction of UV-Vis Absorption Maxima
The electronic absorption properties of this compound, which determine its color and photophysical behavior, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. mdpi.com
The process begins with the optimization of the ground-state geometry of the molecule. Subsequently, TD-DFT calculations are performed to obtain the excitation energies and oscillator strengths for the lowest-energy electronic transitions. The wavelength of maximum absorption (λmax) is typically associated with the transition having the largest oscillator strength, often the HOMO to LUMO transition. nih.gov
For an aromatic aldehyde like this compound, one would anticipate π→π* and n→π* transitions. The π→π* transitions are generally more intense and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons of the oxygen atom in the carbonyl group, are weaker and appear at longer wavelengths. masterorganicchemistry.com The choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set is crucial for obtaining results that correlate well with experimental spectra. rsc.org Solvent effects are also important and are typically included using a PCM model. nih.govresearchgate.net
An illustrative table of predicted UV-Vis absorption maxima for this compound is provided below, based on typical computational results for similar aromatic aldehydes. researchgate.net
Table 2: Illustrative Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | ~320 | ~0.05 | n→π* |
Note: These are hypothetical values for illustrative purposes.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. rsc.orgnih.gov For a molecule like this compound, which has multiple reactive sites, computational methods can be used to explore various potential reaction pathways.
Transition State Analysis for Key Chemical Transformations
A key aspect of understanding a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. numberanalytics.com Computational methods, particularly DFT, are widely used to locate transition state structures. For reactions involving this compound, such as nucleophilic addition to the aldehyde or substitution at the bromine-bearing carbon, chemists would computationally model the reaction path.
The process involves proposing a reaction coordinate and then using specialized algorithms to search for the saddle point on the potential energy surface that corresponds to the TS. Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. numberanalytics.com The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics.
Reaction Pathway Mapping and Energetic Profiles
Beyond identifying the transition state for a single step, computational chemistry allows for the mapping of the entire reaction pathway, including reactants, intermediates, transition states, and products. numberanalytics.com This is achieved by calculating the energies of all stationary points along the proposed reaction coordinate. The resulting potential energy surface provides a comprehensive energetic profile of the reaction.
For instance, in a multi-step synthesis involving this compound, each step would have its own set of intermediates and transition states. By calculating the free energy of each species, a complete reaction profile can be constructed. This profile helps in identifying the rate-determining step (the one with the highest activation energy) and can explain the observed regioselectivity and stereoselectivity of a reaction. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer insights into the conformational preferences and dynamic behavior of molecules, which are crucial for understanding their reactivity and interactions.
Conformational Analysis in Solution and Gas Phase
This compound possesses rotational freedom around the bonds connecting the aldehyde and methoxy groups to the pyridine ring. This gives rise to different possible conformations. Conformational analysis aims to identify the most stable conformers and to determine their relative energies. nih.gov
Computational methods can systematically explore the conformational space by rotating the relevant dihedral angles and calculating the energy of each resulting geometry. This can be done in both the gas phase and in solution, often using different levels of theory. acs.org For flexible molecules, considering multiple conformations is essential for accurate predictions of properties like NMR spectra, as the observed spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. rsc.org Molecular dynamics simulations can also be employed to sample the conformational space and understand how the molecule behaves over time in different environments. nih.gov
Interaction Studies with Solvents or Catalysts
Comprehensive searches of scientific literature and chemical databases did not yield specific theoretical or computational studies focusing on the interaction of this compound with solvents or catalysts. While this compound is available commercially and is noted as an intermediate in organic synthesis, detailed research into its specific reaction mechanisms, solvation properties, and catalytic interactions through computational modeling appears to be limited or not publicly documented.
General principles of organic chemistry suggest that as a substituted pyridine, this compound would participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. In these reactions, the bromine atom at the 6-position serves as a leaving group, and the reaction's efficiency would be influenced by the choice of catalyst (typically palladium-based), ligands, base, and solvent.
The electronic properties of the pyridine ring, influenced by the electron-withdrawing aldehyde group and the electron-donating methoxy group, would play a crucial role in its interaction with a catalytic center. The nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy and aldehyde groups can also act as coordination sites for metal catalysts or interact with solvent molecules through hydrogen bonding or dipole-dipole interactions. The choice of solvent would be critical in dissolving the reactants and catalyst, as well as in stabilizing the transition states of the reaction.
However, without specific research data, any detailed discussion remains speculative. There are no available data tables from computational studies, such as Density Functional Theory (DFT) calculations, that would provide quantitative insights into interaction energies, reaction barriers, or optimized geometries for catalyst or solvent complexes of this compound.
Further experimental and computational research would be necessary to elucidate the specific interactions of this compound with various solvents and catalysts, which would be valuable for optimizing its use in the synthesis of more complex molecules.
Future Research Directions and Innovations for 6 Bromo 5 Methoxypyridine 3 Carbaldehyde
Sustainable and Green Chemistry Approaches in Synthesis
Future research will increasingly focus on developing environmentally benign and efficient methods for the synthesis of 6-Bromo-5-methoxypyridine-3-carbaldehyde and its derivatives. The principles of green chemistry, such as waste reduction, use of renewable resources, and development of safer chemical processes, are paramount. ijarsct.co.inrasayanjournal.co.in Strategies like microwave-assisted synthesis, which can reduce reaction times and increase yields, represent a promising area of exploration. nih.govresearchgate.net The use of safer, more sustainable solvents and reagents will also be a critical aspect of this research. rasayanjournal.co.in
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound. Flow chemistry systems provide superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and purity. flinders.edu.aunih.gov This technology allows for the safe handling of hazardous reagents and unstable intermediates by generating and consuming them in situ. nih.gov For a multi-step synthesis, sequential transformations can be performed in a continuous flow system, improving efficiency and reducing manual handling. flinders.edu.au The development of a continuous flow process for this compound could lead to more scalable, cost-effective, and safer manufacturing. rsc.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat & Mass Transfer | Often limited, can lead to hotspots | Efficient, precise temperature control |
| Scalability | Problematic, requires re-optimization | Straightforward "scaling-out" |
| Safety | Higher risk with large volumes | Improved, small reaction volumes |
| Reaction Time | Can be lengthy | Often significantly shorter |
| Reproducibility | Variable | High |
The use of biocatalysts, such as enzymes, and organocatalysts in the synthesis of pyridine (B92270) derivatives is a rapidly growing field of green chemistry. ijarsct.co.inukri.org Future research could focus on identifying or engineering enzymes to catalyze specific steps in the synthesis of this compound, potentially enabling reactions under mild conditions with high selectivity. ijarsct.co.in Organocatalysis, which uses small organic molecules as catalysts, offers another metal-free alternative to traditional synthetic methods, reducing toxic waste and often providing unique reactivity and stereoselectivity. researchgate.netnih.gov Exploring these catalytic systems could lead to novel, more sustainable synthetic routes. unibo.it
Development of Novel Methodologies Utilizing its Unique Reactivity Profile
The distinct electronic properties conferred by the bromine atom, the methoxy (B1213986) group, and the aldehyde function on the pyridine ring make this compound a substrate ripe for methodological innovation. The bromine atom is a prime handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents at the 6-position. Future work could explore novel coupling partners or catalyst systems to expand the scope of these transformations. mdpi.com The aldehyde group is a versatile functional group that can participate in condensations, reductive aminations, and Wittig-type reactions, serving as a gateway to more complex molecular structures. The interplay between these functional groups could be harnessed in novel tandem or multi-component reactions.
Integration into Advanced Materials Research and Functional Polymers
The pyridine core is a common structural motif in functional materials due to its electronic and coordination properties. Research into incorporating this compound into advanced materials is a promising future direction. Through polymerization or functionalization of the aldehyde and bromo groups, this compound could be integrated into conductive polymers, metal-organic frameworks (MOFs), or photosensitive materials. The presence of the bromine and methoxy groups can be used to tune the electronic and physical properties of the resulting materials, potentially leading to applications in sensors, organic light-emitting diodes (OLEDs), or catalytic systems.
Exploration in Retrosynthetic Strategies for Complex Natural Products and Synthetic Targets
Substituted pyridines are integral components of numerous biologically active natural products and pharmaceuticals. The specific substitution pattern of this compound makes it an attractive starting point or intermediate in the retrosynthesis of complex target molecules. Future research could involve designing synthetic pathways that leverage this compound's unique functionality to streamline the construction of intricate molecular architectures. Its potential as a key building block in the synthesis of novel drug candidates or agrochemicals warrants further investigation.
Synergistic Applications of Experimental and Computational Research to Advance Understanding
Combining experimental studies with computational chemistry offers a powerful approach to accelerate research and deepen the understanding of this compound. Density Functional Theory (DFT) and other computational methods can be used to predict the compound's reactivity, elucidate reaction mechanisms, and rationalize spectroscopic data. mdpi.com This synergy can guide experimental design by, for example, screening potential catalysts for cross-coupling reactions or predicting the most favorable reaction conditions. Such a combined approach can save time and resources, leading to more rapid discovery and optimization of new reactions and applications for this valuable chemical entity.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 6-Bromo-5-methoxypyridine-3-carbaldehyde, and how can intermediates be optimized?
- Methodology :
- Direct formylation : Start with 5-bromo-6-methoxypyridine derivatives. Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at the 3-position. Monitor reaction progress via TLC and adjust stoichiometry to minimize side products like over-oxidation or demethylation .
- Intermediate purification : Recrystallize intermediates (e.g., 5-bromo-6-methoxypyridine) using ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers reliably characterize this compound’s structure and purity?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm and methoxy group at δ 3.8–4.0 ppm. Pyridine ring protons appear as distinct doublets (δ 7.5–8.5 ppm) .
- FT-IR : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ .
Advanced Research Questions
Q. How can cross-coupling reactions (e.g., Suzuki) involving this aldehyde be optimized for pharmaceutical intermediates?
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in THF/water. The aldehyde group may require protection (e.g., acetal formation) to prevent side reactions .
- Reaction monitoring : Track coupling efficiency via LC-MS. For example, coupling with arylboronic acids yields biaryl derivatives with potential bioactivity .
- Data contradiction : Some studies report low yields due to steric hindrance from the methoxy group. Address this by testing bulkier ligands (e.g., XPhos) to enhance catalytic activity .
Q. What strategies mitigate the compound’s instability under ambient conditions?
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent aldehyde oxidation and photodegradation .
- Stabilization : Add radical inhibitors (e.g., BHT) during synthesis. Purity assessments via accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation when stabilized .
Q. How can computational modeling predict reactivity or binding affinity for drug discovery?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic/nucleophilic sites. The aldehyde group shows high electrophilicity, making it reactive in Schiff base formation .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Derivatives with substituted pyridine cores exhibit improved binding affinity compared to parent compounds .
Q. What structural analogs of this compound show enhanced bioactivity, and how are they synthesized?
- Key analogs :
| Analog | Modification | Bioactivity Improvement |
|---|---|---|
| 6-Bromo-5-ethoxy derivative | Ethoxy replaces methoxy | Higher metabolic stability |
| 3-Carboxylic acid derivative | Aldehyde oxidized to COOH | Improved water solubility |
- Synthetic pathways :
- Ethoxy analog: Use NaOEt in DMSO for nucleophilic substitution .
- Carboxylic acid: Oxidize aldehyde with KMnO₄ under acidic conditions .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
